molecular formula C18H23N5O4 B2664810 Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 887672-02-8

Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2664810
CAS RN: 887672-02-8
M. Wt: 373.413
InChI Key: RVGDHAALBMAEEA-UHFFFAOYSA-N
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Description

Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, also known as CPI or CPI-613, is a small molecule drug that has been developed for the treatment of cancer. CPI-613 is a novel anticancer agent that works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has been part of studies investigating novel synthesis methods and their biological activities. For example, Khalid A. Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole, showcasing a method that could be related to the synthesis or functional analogs of the compound . These synthesized compounds were evaluated for their antibacterial activity against common bacteria, providing insight into potential antimicrobial applications Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019.

Cyclocondensation Reactions

The work by D. Dar'in et al. (2015) on cyclocondensation reactions of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters demonstrates the formation of fused heterocycles. This study provides foundational knowledge for understanding how similar compounds can undergo cyclocondensation, potentially leading to new heterocyclic compounds with various applications D. Dar'in, A. Ivanov, P. Lobanov, 2015.

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of synthesized compounds related to imidazole derivatives, such as the study by Pratibha Sharma et al. (2004), reveals potential for these compounds in therapeutic applications. The study synthesized and tested various compounds for their antimicrobial effectiveness, suggesting that modifications to the molecular structure could influence biological activity Pratibha Sharma, Shikha Sharma, N. Rane, 2004.

Chemical Reactions and Mechanisms

Investigations into the chemical reactions and mechanisms involving similar compounds, such as the unexpected aldehyde-catalyzed reaction of imidazole N-oxides with ethyl cyanoacetate discussed by Anton V. Kutasevich et al. (2019), provide insight into the chemical behavior and potential synthetic applications of these molecules. This study explored a reaction pathway that could be relevant for the synthesis of complex molecules with specified functional groups Anton V. Kutasevich, A. S. Efimova, M. Sizonenko, V. Perevalov, L. G. Kuz'mina, V. S. Mityanov, 2019.

properties

IUPAC Name

ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-27-13(24)10-22-16(25)14-15(20(3)18(22)26)19-17-21(14)9-11(2)23(17)12-7-5-6-8-12/h9,12H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGDHAALBMAEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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